![molecular formula C21H27ClO7 B13426679 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol typically involves multiple steps, starting from commercially available raw materials. One common method involves the Friedel-Crafts alkylation of a chlorobenzene derivative with an ethoxybenzyl chloride, followed by glycosylation with a protected glucose derivative. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield alcohols or alkanes.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under pressure.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in studies involving glucose transport and metabolism.
Medicine: Plays a role in the development of drugs for treating metabolic disorders such as diabetes.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves its interaction with specific molecular targets, such as sodium-glucose co-transporters (SGLT2). By inhibiting these transporters, the compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: Shares structural similarities and is used for similar therapeutic purposes.
Canagliflozin: Also targets SGLT2 and is used in the treatment of type 2 diabetes.
Uniqueness
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is unique due to its specific structural modifications, which enhance its selectivity and potency as an SGLT2 inhibitor. These modifications also contribute to its pharmacokinetic properties, making it a valuable compound in drug development .
Properties
Molecular Formula |
C21H27ClO7 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18?,19-,20+,21+/m1/s1 |
InChI Key |
QXLZASULNNCSEF-WNTWWTRPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


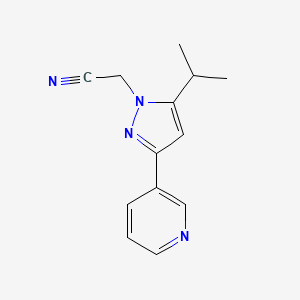
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)
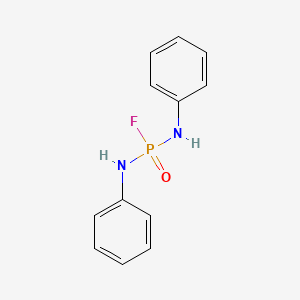
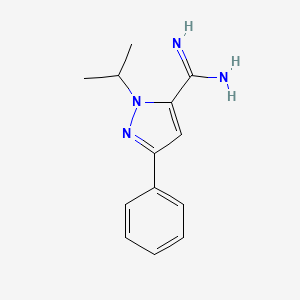
-pyridinyl)-methanone](/img/structure/B13426626.png)
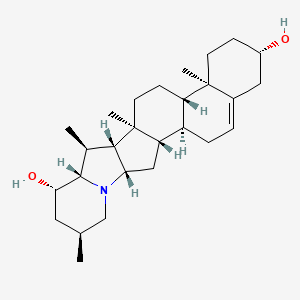
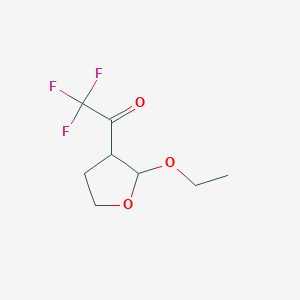
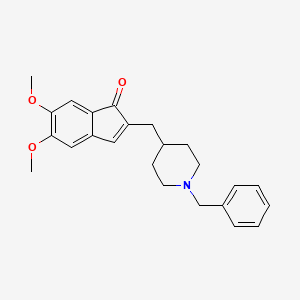

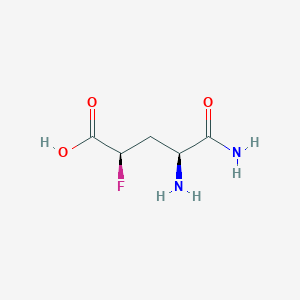
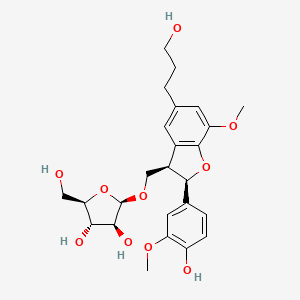
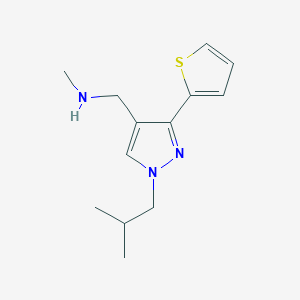
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)
